molecular formula C8H12ClN3 B1444684 N2-cyclopropylpyridine-2,3-diamine hydrochloride CAS No. 1353965-10-2

N2-cyclopropylpyridine-2,3-diamine hydrochloride

Cat. No. B1444684
M. Wt: 185.65 g/mol
InChI Key: DVEIIPFLIJZRDI-UHFFFAOYSA-N
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Description

N2-cyclopropylpyridine-2,3-diamine hydrochloride is a chemical compound used in scientific research. It is a powder with a molecular weight of 149.2 .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving N2-cyclopropylpyridine-2,3-diamine hydrochloride are not detailed in the retrieved data, similar compounds such as 2,3-diaminophenazine hydrochloride have been synthesized through various routes including the TEMPO-initiated oxidation of o-phenylenediamine, photochemical conversion of o-phenylenediamine, or the reaction of o-phenylenediamine with FeCl3 in slight acid .


Physical And Chemical Properties Analysis

N2-cyclopropylpyridine-2,3-diamine hydrochloride is a powder with a molecular weight of 149.2 . More specific physical and chemical properties are not provided in the retrieved data.

Scientific Research Applications

Application in Organic Chemistry and Molecular Studies

N2-cyclopropylpyridine-2,3-diamine hydrochloride has been studied in various contexts of organic chemistry and molecular studies. For instance, research has delved into its use in synthesizing complex compounds and understanding its molecular interactions. The complex synthesis and antitumor activity of related pyridine derivatives, such as BW301U, highlight the potential of N2-cyclopropylpyridine-2,3-diamine hydrochloride in medicinal chemistry (Grivsky et al., 1980). Additionally, studies on the hydrolysis of related compounds like cyclophosphamide provide insights into the molecular behavior of such structures (Chakrabarli & Friedman, 1973).

Photophysical Properties and Catalysis

Research has also explored the photophysical properties and catalytic applications of compounds structurally related to N2-cyclopropylpyridine-2,3-diamine hydrochloride. For example, studies on the cycloplatinated(II) complexes featuring related ligands have revealed insights into their luminescent properties, which could have applications in material science and bioimaging (Shahsavari et al., 2017).

Synthesis and Structural Analysis

In the realm of synthesis and structural analysis, the compound has been a subject of interest for developing new methods and understanding molecular conformations. For example, the synthesis of macrocyclic pi-electron-acceptor systems using related diamines demonstrates the versatility of these compounds in creating novel molecular architectures (Colquhoun et al., 2009).

Corrosion Inhibition

Another intriguing application of related pyridine derivatives is in the field of corrosion inhibition. Studies on chromenopyridine derivatives, structurally similar to N2-cyclopropylpyridine-2,3-diamine hydrochloride, have shown potential as environmentally friendly corrosion inhibitors for metals in acidic environments (Ansari et al., 2017).

properties

IUPAC Name

2-N-cyclopropylpyridine-2,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEIIPFLIJZRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-cyclopropylpyridine-2,3-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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